3-(3-Amino-4-methoxybenzamido)propanoic acid
CAS No.: 1235372-62-9
Cat. No.: VC6452492
Molecular Formula: C11H14N2O4
Molecular Weight: 238.243
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235372-62-9 |
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Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.243 |
IUPAC Name | 3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid |
Standard InChI | InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) |
Standard InChI Key | HKDAISFSLAJYTP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-(3-Amino-4-methoxybenzamido)propanoic acid features a propanoic acid backbone substituted at the β-position with a benzamide group. The benzamide moiety is further functionalized with an amino group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This arrangement introduces both hydrogen-bonding capacity (via the amino and carboxylic acid groups) and steric bulk (from the methoxy substituent), which influence solubility, reactivity, and biological interactions .
Key Structural Attributes:
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Molecular Formula: C₁₁H₁₄N₂O₄
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Molecular Weight: 238.24 g/mol (calculated).
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Chirality: The β-carbon of the propanoic acid chain may introduce stereoisomerism, though specific optical data for this compound remain unreported .
Spectroscopic and Computational Data
While experimental spectra for this compound are absent, analogs such as (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid (PubChem CID: 684096) provide benchmarks :
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IUPAC Name: (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid.
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SMILES: COC1=CC=C(C=C1)C@@HN.
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InChIKey: NYTANCDDCQVQHG-SECBINFHSA-N.
Comparative analysis suggests that the benzamido group in 3-(3-amino-4-methoxybenzamido)propanoic acid would alter electronic properties, potentially red-shifting UV-Vis absorption maxima relative to simpler β-amino acids.
Synthetic Methodologies
Retrosynthetic Strategies
The synthesis of 3-(3-amino-4-methoxybenzamido)propanoic acid likely involves:
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Benzamide Formation: Coupling 3-amino-4-methoxybenzoic acid with β-alanine derivatives.
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Chiral Resolution: If stereoselectivity is required, asymmetric synthesis or enzymatic resolution may be employed.
A related synthesis from the PMC study illustrates the use of Vince lactam intermediates for β-amino acid derivatives, though modifications would be necessary to incorporate the benzamide group .
Stepwise Synthesis Protocol (Hypothetical)
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Synthesis of 3-Amino-4-Methoxybenzoic Acid:
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Nitration of 4-methoxybenzoic acid, followed by reduction of the nitro group.
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Activation of Carboxylic Acid:
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Conversion to an acid chloride using thionyl chloride.
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Amide Bond Formation:
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Reaction with β-alanine methyl ester in the presence of a base (e.g., triethylamine).
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Ester Hydrolysis:
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Basic hydrolysis to yield the free carboxylic acid.
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Key Challenges:
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Avoiding racemization during amide coupling.
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Purification of polar intermediates via column chromatography or recrystallization.
Biochemical and Pharmacological Insights
Mechanistic Parallels:
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Schiff Base Formation: The amino group may react with PLP to form a Schiff base intermediate.
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Tautomerization and Inactivation: Electrophilic intermediates could alkylate active-site residues, as seen in hOAT inhibitors .
Therapeutic Applications
While direct evidence is lacking, β-amino acids with aromatic substituents are explored for:
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Anticancer Agents: Targeting metabolic enzymes in hepatocellular carcinoma .
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Neurological Disorders: Modulating neurotransmitter synthesis pathways.
Computational and Modeling Studies
Molecular Docking Predictions
Docking studies of analogs into hOAT (PDB: 7SKJ) highlight critical interactions:
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Hydrogen Bonds: Between the carboxylic acid group and Arg180/Tyr55 .
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Steric Complementarity: The methoxy group occupies a hydrophobic pocket near Leu57.
For 3-(3-amino-4-methoxybenzamido)propanoic acid, similar interactions are predicted, with the benzamido group enhancing binding affinity through π-stacking with Phe241.
Physicochemical Property Prediction
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logP: ~1.2 (moderate lipophilicity).
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pKa: Carboxylic acid ≈ 3.5; amino group ≈ 8.9.
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